Neoprzewaquinone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

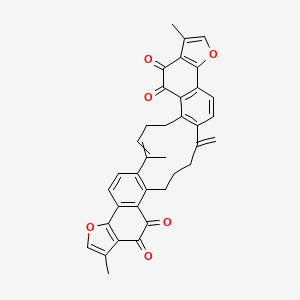

2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCYGZVSVUMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neoprzewaquinone A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A, a novel diterpenoid quinone, was first discovered and isolated from the roots of the traditional Chinese medicinal plant Salvia przewalskii Maxim.[1] This compound has since garnered significant interest within the scientific community due to its potent biological activities, particularly its anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation protocols, and the molecular pathways influenced by this compound, with a focus on its role as a PIM1 kinase inhibitor. All quantitative data, experimental methodologies, and signaling pathways are presented in a detailed and structured format to facilitate further research and drug development efforts.

Discovery and Structural Elucidation

This compound was first reported in 2003 by Chen et al. as a new compound isolated from the roots of Salvia przewalskii Maxim.[1] The structure of this complex diterpenoid quinone was elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural determination of this compound was accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the original publication provided a comprehensive analysis, subsequent studies on related analogues have further confirmed its structure. A summary of the key spectroscopic data is presented below.

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Data |

| HR-ESI-MS | Molecular Formula: C36H28O6 |

| ¹H-NMR | The ¹H-NMR spectrum of this compound shows characteristic signals for aromatic protons, as well as aliphatic protons corresponding to the complex diterpenoid core. Key signals include those for methyl groups and protons adjacent to carbonyl and ether functionalities. |

| ¹³C-NMR | The ¹³C-NMR spectrum displays resonances for all 36 carbon atoms, including signals for carbonyl carbons of the quinone moiety, aromatic carbons, and a variety of sp³-hybridized carbons within the fused ring system. |

| 2D-NMR | Experiments such as COSY, HSQC, and HMBC were crucial in establishing the connectivity of the proton and carbon skeletons, ultimately leading to the complete structural assignment of this compound. |

Isolation Protocols

The isolation of this compound is typically achieved through a series of chromatographic separations of the extract from Salvia species. The following protocol is a representative method based on published procedures for the isolation of this compound and its analogues.

Plant Material and Extraction

-

Plant Material : The roots of Salvia przewalskii or Salvia miltiorrhiza are collected, dried, and pulverized.

-

Extraction : The powdered root material is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction, which is typically enriched with diterpenoid quinones, is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Preparative HPLC : Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Caption: Isolation workflow for this compound.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the context of cancer. It has been identified as a potent inhibitor of PIM1 kinase, a key enzyme involved in cell survival and proliferation.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell lines are summarized in the table below.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |

| MCF-7 | Breast Cancer | > 10 |

| H460 | Lung Cancer | > 10 |

| A549 | Lung Cancer | > 10 |

| AGS | Gastric Cancer | > 10 |

| HEPG-2 | Liver Cancer | > 10 |

| ES-2 | Ovarian Cancer | > 10 |

| NCI-H929 | Myeloma | > 10 |

| SH-SY5Y | Neuroblastoma | > 10 |

Data from Zhao et al., 2023.[2]

PIM1 Kinase Inhibition

This compound has been shown to be a potent inhibitor of PIM1 kinase with an IC50 value of 0.56 µM.[2] This inhibition is a key aspect of its anticancer activity.

Signaling Pathway

This compound exerts its effects by targeting the PIM1 kinase, which subsequently leads to the downregulation of the ROCK2/STAT3 signaling pathway. This pathway is crucial for cell migration, proliferation, and survival in cancer cells. The inhibition of this pathway by this compound ultimately leads to reduced cancer cell migration and invasion.[2]

Caption: this compound signaling pathway.

Experimental Protocols for Biological Assays

The following protocols are based on the methodologies described by Zhao et al. (2023) for assessing the biological activity of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of this compound for 48 hours.

-

MTT Addition : MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

PIM1 Kinase Activity Assay

-

Assay Principle : A bioluminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the activity of PIM1 kinase in the presence of varying concentrations of this compound.

-

Procedure : The assay is performed according to the manufacturer's instructions. Briefly, the kinase reaction is initiated by adding ATP to a mixture of PIM1 kinase, a suitable substrate, and this compound.

-

Signal Detection : After the kinase reaction, a reagent is added to convert the ADP produced into a luminescent signal. The luminescence is measured using a luminometer.

-

Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer agent. Its discovery and isolation from Salvia przewalskii have opened up new avenues for research into its therapeutic applications. The detailed understanding of its mechanism of action, particularly its role as a PIM1 inhibitor and its impact on the ROCK2/STAT3 signaling pathway, provides a solid foundation for further preclinical and clinical investigations. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Neoprzewaquinone A from Salvia miltiorrhiza: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Neoprzewaquinone A (NEO), a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen). This document consolidates available data on its isolation, biological activities, and mechanisms of action, with a focus on providing detailed experimental protocols and clear data presentation to support further research and development.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant extensively used in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases.[1] Its roots are a rich source of bioactive compounds, which are broadly classified into two major groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones (tanshinones).[1] this compound belongs to the latter group and has garnered scientific interest for its potential therapeutic applications, including anti-cancer and immunomodulatory effects.[2][3] This guide focuses on the technical aspects of this compound, providing a core resource for its scientific exploration.

Isolation and Purification from Salvia miltiorrhiza

The isolation of this compound from the dried roots of S. miltiorrhiza involves solvent extraction followed by multi-step chromatographic purification.

Experimental Workflow

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Extraction with Ethyl Acetate for HSCCC Purification This protocol is adapted from a method successfully used to isolate this compound.[4]

-

Plant Material Preparation: Procure dried roots of Salvia miltiorrhiza and grind them into a coarse powder.

-

Extraction:

-

Place the powdered root material in a round-bottom flask.

-

Add ethyl acetate to the flask.

-

Perform extraction under reflux for a specified duration (e.g., 2 hours), repeated three times.

-

Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.[4]

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Dissolve the crude extract in the selected two-phase solvent system.

-

Utilize a solvent system such as light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).[4]

-

Set the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Inject the sample into the HSCCC system and perform the separation.

-

Collect fractions and monitor by HPLC or TLC to identify those containing this compound.

-

Combine and evaporate the pure fractions to obtain isolated this compound (purity >93%).[4]

-

Protocol 2: General Ethanol (B145695) Extraction and Chromatographic Purification This is a more general method for obtaining diterpenoid-rich fractions.[5]

-

Extraction:

-

Initial Fractionation (Macroporous Resin):

-

Disperse the concentrated extract in water.

-

Apply the aqueous dispersion to an AB-8 macroporous adsorption resin column.

-

Wash the column with water to remove hydrophilic compounds.

-

Elute the diterpenoid fraction with 80% methanol (B129727).[5]

-

Collect and concentrate the eluate.

-

-

Final Purification (Reverse-Phase HPLC):

-

Subject the diterpenoid-rich fraction to preparative C18 reverse-phase HPLC.

-

Use a mobile phase such as acetonitrile/water (e.g., 62:38 v/v) for elution.[5]

-

Monitor the eluent at a suitable wavelength (e.g., 270 nm).

-

Collect the peak corresponding to this compound.

-

Biological Activities and Mechanisms of Action

Research has primarily focused on the anti-cancer properties of this compound. While direct evidence for its anti-inflammatory and antioxidant effects is limited, studies on related diterpenoids from S. miltiorrhiza provide strong evidence for these activities within this compound class.

Anti-Cancer and Cytotoxic Activity

This compound has been shown to selectively inhibit PIM1 kinase, a serine/threonine kinase implicated in cancer progression.[3][6] This inhibition disrupts downstream signaling, leading to suppressed growth and migration in cancer cells, particularly in triple-negative breast cancer.[3]

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) at 72h | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | [3] |

| HEPG-2 | Liver Cancer | 5.83 ± 0.26 | [3] |

| NCI-1299 | Lung Cancer | 6.54 ± 0.53 | [3] |

| AGS | Gastric Cancer | 7.91 ± 0.62 | [3] |

| MCF-7 | Breast Cancer (ER+) | 8.01 ± 0.55 | [3] |

| MCF-10A | Non-tumorigenic Breast | 15.21 ± 0.73 |[3] |

Confirmed Signaling Pathway: PIM1/ROCK2/STAT3 Inhibition this compound directly targets and inhibits PIM1 kinase.[3] This action prevents the phosphorylation and activation of downstream targets, including ROCK2 and STAT3, which are crucial for cell migration, proliferation, and survival.[7]

Caption: Confirmed mechanism of this compound via PIM1/ROCK2/STAT3 inhibition.

Anti-inflammatory Activity (Inferred)

While specific data for this compound is pending, numerous diterpenoids from S. miltiorrhiza exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators.[5][8] These compounds typically act by suppressing the NF-κB and MAPK signaling pathways.[5] Given that the primary target of NEO, PIM1 kinase, is known to interact with these pathways, a similar mechanism is plausible.[7]

Table 2: Anti-inflammatory Activity of Representative Diterpenoids from Salvia miltiorrhiza

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Miltirone | NO Inhibition (RAW 264.7) | 4.6 ± 0.2 | [8] |

| Tanshinone IIA | NO Inhibition (RAW 264.7) | 9.7 ± 0.5 | [8] |

| Compound 5 (Xia et al.) | TNF-α Inhibition (RAW 264.7) | 0.75 ± 0.08 | [5] |

| Compound 16 (Xia et al.) | TNF-α Inhibition (RAW 264.7) | 3.32 ± 0.31 | [5] |

| Compound 5 (Xia et al.) | IL-6 Inhibition (RAW 264.7) | 0.29 ± 0.03 | [5] |

| Compound 16 (Xia et al.) | IL-6 Inhibition (RAW 264.7) | 2.00 ± 0.17 | [5] |

(Note: Data is for related compounds to indicate the potential of this chemical class. Direct testing of this compound is required for confirmation.)

Proposed Anti-inflammatory Signaling Pathway Inflammatory stimuli like Lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), triggering downstream cascades including the NF-κB and MAPK (p38, ERK, JNK) pathways. These pathways lead to the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. It is hypothesized that this compound may inhibit these pathways.

Caption: Proposed anti-inflammatory mechanism of this compound (requires validation).

Experimental Protocols for Bioactivity

Protocol 3: Nitric Oxide (NO) Inhibition Assay [9][10]

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates (e.g., at 5 x 10⁴ cells/well) and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control to induce inflammation.

-

Incubation: Incubate the plates for 24 hours.

-

Measurement:

-

Collect 50-100 µL of supernatant from each well.

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at ~540 nm.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. The IC50 value is the concentration of NEO that inhibits NO production by 50%.

-

Protocol 4: Cytokine (TNF-α, IL-6) Measurement by ELISA [11][12]

-

Cell Culture, Treatment, and Stimulation: Follow steps 1-4 from the Nitric Oxide Inhibition Assay, typically using a 12- or 24-well plate format for a larger supernatant volume.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and collect the supernatant.

-

ELISA:

-

Use commercially available ELISA kits for murine TNF-α and IL-6.

-

Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate solution.

-

Measure the absorbance at the specified wavelength (usually 450 nm).

-

Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.

-

Protocol 5: Western Blot for Signaling Proteins (NF-κB & MAPK) [13][14]

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with NEO for 1 hour, followed by a short stimulation with LPS (e.g., 15-60 minutes).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (β-actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imaging system. Analyze band density to determine the change in protein phosphorylation.

Antioxidant Activity (Inferred)

Diterpenoid quinones are known for their antioxidant potential. While specific IC50 values for this compound are not yet reported, standard assays can be used to determine its radical scavenging ability.

Protocol 6: DPPH Radical Scavenging Assay [15][16]

-

Preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (~0.1 mM).

-

Reaction: In a 96-well plate, add 100 µL of various concentrations of NEO to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Calculation: Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 is the concentration that scavenges 50% of the DPPH radicals.

Protocol 7: ABTS Radical Scavenging Assay [15][16]

-

Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

-

Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

-

Reaction: Add a small volume (e.g., 10 µL) of various concentrations of NEO to the diluted ABTS•+ solution.

-

Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Summary and Future Directions

This compound is a promising bioactive compound from Salvia miltiorrhiza with a confirmed mechanism of action against cancer cells via inhibition of the PIM1/ROCK2/STAT3 pathway. While its chemical class is known for potent anti-inflammatory and antioxidant activities, direct experimental data for this compound in these areas is lacking and presents a clear avenue for future research.

Key areas for future investigation include:

-

Direct evaluation of anti-inflammatory effects: Quantifying the IC50 values of this compound on the production of NO, TNF-α, IL-6, and other inflammatory mediators.

-

Mechanism of anti-inflammatory action: Using Western blot and other molecular techniques to confirm the hypothesized inhibition of the NF-κB and MAPK signaling pathways.

-

Quantification of antioxidant activity: Determining the IC50 values of this compound in DPPH, ABTS, and other antioxidant assays.

-

In vivo studies: Progressing to animal models of inflammation and oxidative stress to validate the in vitro findings and assess therapeutic potential.

This guide provides the foundational protocols and data to facilitate these next steps, encouraging further exploration into the therapeutic potential of this compound.

References

- 1. Salvia miltiorrhiza: Traditional medicinal uses, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of highly oxygenated abietane diterpenoids from Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tumor necrosis factor (TNF) alpha quantification by ELISA and bioassay: effects of TNF alpha-soluble TNF receptor (p55) complex dissociation during assay incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neoprzewaquinone A: Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoprzewaquinone A, a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen). This document details its chemical structure, significant biological activity against cancer cell lines, and the underlying signaling pathways. Furthermore, it presents detailed experimental protocols for key assays cited in the literature to facilitate further research and development.

Core Chemical Structure and Properties

Table 1: Physicochemical Properties of (3R,3′R)-2,2′,3,3′-tetrahydrothis compound

| Property | Value | Reference |

| Molecular Formula | C36H32O6 | [1] |

| Molecular Weight | 560.6 g/mol | [1] |

| Appearance | Red solid powder | [1] |

Table 2: Spectroscopic Data for (3R,3′R)-2,2′,3,3′-tetrahydrothis compound

| Spectroscopic Data | Key Peaks/Signals | Reference |

| HR-ESI-MS | m/z [M+H]+ | |

| UV (in MeOH) | λmax (log ε) 220, 275, 330 nm | |

| IR (KBr) | νmax 3440, 2924, 1685, 1605, 1458, 1265, 1075 cm-1 | |

| 1H-NMR (600 MHz, CD3OD) | δH 8.05 (1H, d, J = 8.4 Hz), 7.65 (1H, d, J = 8.4 Hz), 7.45 (1H, s), 4.95 (2H, td, J = 9.5, 3.5 Hz), 3.55 (1H, m), 3.40 (1H, m), 2.05 (3H, s) | |

| 13C-NMR (150 MHz, CD3OD) | δC 184.3, 183.6, 154.5, 153.2, 135.5, 134.8, 133.5, 132.8, 130.5, 129.3, 128.2, 127.7, 127.5, 127.4, 126.0, 123.4, 77.5, 77.2, 32.5, 31.8, 29.5, 29.2, 22.5, 14.5 |

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of PIM1 kinase, a proto-oncogene involved in cell proliferation and survival. Its inhibitory activity has been demonstrated in various cancer cell lines, with a notable effect on triple-negative breast cancer (TNBC) cells.

Table 3: In Vitro Bioactivity of this compound

| Target/Cell Line | Assay | IC50 (µM) | Reference |

| PIM1 Kinase | ADP-Glo™ Kinase Assay | 0.56 | |

| MDA-MB-231 (TNBC) | MTT Assay (72h) | 4.69 ± 0.38 | |

| MV-4-11 | MTT Assay | 2.21 | |

| TMD-8 | MTT Assay | 2.48 | |

| MOLM-13 | MTT Assay | 3.39 | |

| H460 | MTT Assay | 2.02 |

The mechanism of action of this compound involves the direct inhibition of PIM1 kinase, which subsequently blocks the ROCK2/STAT3 signaling pathway. This inhibition leads to the downregulation of downstream signaling molecules such as p-BAD, p-MYPT1, and p-mTOR, and modulates the expression of epithelial-mesenchymal transition (EMT) markers, specifically upregulating E-cadherin and downregulating Vimentin.

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

PIM1 Kinase Inhibition Assay

This protocol is based on the ADP-Glo™ Kinase Assay format used to determine the IC50 of this compound against PIM1 kinase.

Materials:

-

PIM1 Kinase

-

Kinase substrate (e.g., S6Ktide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to achieve final assay concentrations (e.g., 0.3, 1, 3, 10, 30 µM).

-

In a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO) control.

-

Add 2 µl of PIM1 enzyme diluted in Kinase Buffer.

-

Add 2 µl of a substrate/ATP mix (prepare according to manufacturer's recommendations).

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: PIM1 Kinase Inhibition Assay Workflow.

Western Blot Analysis

This protocol outlines the general steps for analyzing the effect of this compound on the PIM1/ROCK2/STAT3 signaling pathway in MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for PIM1, ROCK2, STAT3, p-STAT3, E-cadherin, Vimentin, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture MDA-MB-231 cells to approximately 80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 20 hours.

-

Lyse the cells using a suitable lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting range of 1:1000 is common.

-

Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with wash buffer for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: Western Blot Analysis Workflow.

This guide provides a foundational understanding of this compound and its analogue, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The detailed protocols and pathway diagrams are intended to streamline future investigations into this promising compound.

References

Neoprzewaquinone A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Promising Natural Product in Oncology

Neoprzewaquinone A (NEO), a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza and Salvia przewalskii, has emerged as a molecule of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as an anticancer agent.

Core Physicochemical Properties

This compound is characterized by the following molecular attributes:

| Property | Value |

| Molecular Weight | 556.6 g/mol [1][2] |

| Chemical Formula | C36H28O6[1][2] |

| CAS Number | 630057-39-5[1] |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines.

Antiproliferative Activity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |

| MCF-7 | Breast Cancer | Not specified |

| H460 | Lung Cancer | Not specified |

| A549 | Lung Cancer | Not specified |

| AGS | Gastric Cancer | Not specified |

| HEPG-2 | Liver Cancer | Not specified |

| ES-2 | Ovarian Cancer | Not specified |

| NCI-H929 | Myeloma | Not specified |

| SH-SY5Y | Neuroblastoma | Not specified |

Note: The primary focus of the cited research was on MDA-MB-231 cells, and while inhibitory effects on other cell lines were observed, specific IC50 values were not always provided.

Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway

Recent studies have elucidated a key mechanism through which this compound exerts its anticancer effects: the inhibition of the PIM1/ROCK2/STAT3 signaling pathway. This pathway is crucial for cell migration, proliferation, and survival in many cancers.

This compound has been identified as a potent and selective inhibitor of PIM1 kinase. By directly targeting PIM1, it initiates a cascade of downstream effects, leading to the suppression of ROCK2 and STAT3 activity. This ultimately results in the inhibition of cancer cell migration and invasion.

Figure 1. This compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.

Experimental Protocols

The following section details the methodologies employed in the investigation of this compound's biological activities.

Isolation and Purification

This compound is typically isolated from the roots of Salvia species. A general protocol involves the following steps:

-

Extraction: The dried and powdered roots are extracted with an organic solvent, such as ethanol (B145695) or methanol.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity.

-

Chromatography: The active fraction is further purified using column chromatography, often on silica (B1680970) gel, to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

Cell Migration and Invasion Assays

Wound Healing Assay:

-

Cell Seeding: Cells are grown to confluence in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

Treatment: Cells are treated with this compound.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0 and 24 hours).

-

Analysis: The rate of wound closure is measured to assess cell migration.

Transwell Invasion Assay:

-

Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.

-

Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium, with or without this compound.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated to allow cells to invade through the membrane.

-

Staining and Counting: Non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed, stained, and counted under a microscope.

Figure 2. General experimental workflow for the study of this compound.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PIM1, ROCK2, STAT3, and their phosphorylated forms), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound is a promising natural product with potent anticancer activity, particularly against triple-negative breast cancer. Its well-defined mechanism of action, involving the inhibition of the PIM1/ROCK2/STAT3 signaling pathway, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in in vivo models, and exploring its potential in combination therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this intriguing molecule.

References

Neoprzewaquinone A: A Technical Guide to its Core Biological Activities and Therapeutic Potential

CAS Number: 630057-39-5

Molecular Formula: C₃₆H₂₈O₆

Molecular Weight: 556.60 g/mol

Introduction

Neoprzewaquinone A is a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and other diseases.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound is a red powder with limited solubility in aqueous solutions but is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate.[4]

While a complete chemical synthesis of this compound has not been widely published, it is naturally sourced from Salvia miltiorrhiza. The biosynthesis of diterpenoids in this plant is a complex process involving multiple enzymatic steps.[5] The isolation of this compound typically involves extraction from the dried roots of the plant followed by chromatographic purification. The synthesis of related complex meroterpenoids, such as peshawaraquinone, has been achieved through methods like unsymmetrical dimerization and late-stage cycloaddition, which may offer insights into potential synthetic routes for this compound.

Core Biological Activity: Dual Inhibition of Cancer Cell Migration and Promotion of Smooth Muscle Relaxation

Recent research has identified this compound as a potent bioactive molecule with a dual mechanism of action: the inhibition of breast cancer cell migration and the promotion of smooth muscle relaxation. Both of these effects are primarily mediated through the selective inhibition of Pim-1 kinase (PIM1) and the subsequent blockade of the ROCK2/STAT3 signaling pathway.

Inhibition of Triple-Negative Breast Cancer (TNBC) Cell Migration

This compound has demonstrated significant activity against triple-negative breast cancer (TNBC) cells, a particularly aggressive subtype with limited treatment options. It has been shown to suppress the growth, migration, and epithelial-mesenchymal transition (EMT) in TNBC cell lines.

Promotion of Smooth Muscle Relaxation

This compound also induces smooth muscle relaxation, an effect with potential therapeutic implications for conditions such as glaucoma, where increased intraocular pressure is a key factor.

Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway

The primary molecular target of this compound is the serine/threonine kinase PIM1. By selectively inhibiting PIM1, this compound initiates a downstream cascade that affects both cancer cell motility and smooth muscle tone.

Molecular docking simulations have revealed that this compound fits into the ATP-binding pocket of PIM1, forming hydrogen bonds with key residues such as GLU89, which is crucial for its inhibitory effect.

The inhibition of PIM1 by this compound leads to the downregulation of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This signaling cascade is pivotal in both the migration of cancer cells and the contraction of smooth muscle cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (µM) | Assay Method | Reference |

| PIM1 | 0.56 | ADP-Glo™ Kinase Assay | |

| ROCK2 | No significant inhibition | ADP-Glo™ Kinase Assay |

Table 2: In Vitro Anti-proliferative Activity against Various Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | |

| MCF-7 | Breast Cancer | > 10 | |

| H460 | Lung Cancer | > 10 | |

| A549 | Lung Cancer | > 10 | |

| AGS | Gastric Cancer | > 10 | |

| HEPG-2 | Liver Cancer | > 10 | |

| ES-2 | Ovarian Cancer | > 10 | |

| NCI-H929 | Myeloma | > 10 | |

| SH-SY5Y | Neuroblastoma | > 10 | |

| MCF-10A | Normal Breast Epithelial | > 10 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human PIM1 kinase

-

PIM1 substrate (e.g., a specific peptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a multiwell plate, add the kinase, substrate, and this compound solution (or vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

MDA-MB-231 cells (or other cell lines of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

-

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against PIM1, ROCK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Smooth Muscle Relaxation Assay

This ex vivo assay measures the effect of a compound on the contractility of isolated smooth muscle tissue.

-

Materials:

-

Rat thoracic aorta

-

Krebs-Henseleit solution

-

Contractile agent (e.g., KCl or phenylephrine)

-

This compound

-

Organ bath system with force transducers

-

-

Procedure:

-

Isolate the rat thoracic aorta and cut it into rings.

-

Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction with a contractile agent (e.g., 60 mM KCl).

-

Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath.

-

Record the changes in tension to measure the relaxation response.

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Other Reported Biological Activities

In addition to its effects on cancer cells and smooth muscle, a recent study has indicated that this compound can alter the migration, phagocytosis, and energy metabolism of IL-15-induced human microglial cells (HMC3). This suggests a potential role for this compound in the context of neuroinflammation and neuropsychiatric disorders. Further research is needed to fully elucidate the mechanisms and therapeutic implications of these findings.

Visualizations

Signaling Pathway

References

- 1. promega.com [promega.com]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CID 56932940 | C36H28O6 | CID 56932940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Functional Divergence of Diterpene Syntheses in the Medicinal Plant Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Neoprzewaquinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising therapeutic agent with multifaceted biological activities. This technical guide provides a comprehensive overview of the current understanding of NEO's mechanism of action, focusing on its potent anti-cancer and smooth muscle relaxant properties. Through the selective inhibition of PIM1 kinase, NEO modulates the ROCK2/STAT3 signaling pathway, impacting key cellular processes such as cell migration, proliferation, and apoptosis. This document synthesizes the available quantitative data, details the experimental methodologies used to elucidate these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Biological Activities and Mechanism of Action

This compound exhibits significant biological effects, primarily centered around its anti-cancer and smooth muscle relaxation properties. The core mechanism underlying these activities is its ability to selectively inhibit PIM1 kinase at nanomolar concentrations.[1][2][3][4]

Anti-Cancer Effects

NEO has demonstrated potent activity against various cancer cell lines, with a particularly high inhibitory effect against triple-negative breast cancer (TNBC) cells (MDA-MB-231).[1] Its anti-cancer effects are mediated through several mechanisms:

-

Inhibition of Cell Proliferation and Viability: NEO dose-dependently inhibits the survival and proliferation of cancer cells.

-

Suppression of Cell Migration and Invasion: The compound significantly suppresses the migration and invasion of breast cancer cells.

-

Induction of Cell Cycle Arrest and Apoptosis: NEO induces cell cycle arrest, specifically increasing the ratio of cells in the G1/G0 phase, and promotes apoptosis.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): NEO inhibits EMT, a key process in cancer metastasis, by up-regulating E-cadherin and down-regulating Vimentin.

Smooth Muscle Relaxation

NEO has been shown to induce smooth muscle relaxation, suggesting its potential in treating conditions related to smooth muscle contraction, such as glaucoma.

-

Reduction of Intraocular Pressure (IOP): In animal models, NEO significantly reduces IOP in a time-dependent manner.

-

Vasorelaxant Effects: NEO relaxes pre-contracted rat thoracic aortic rings, demonstrating its vasorelaxant properties.

The PIM1/ROCK2/STAT3 Signaling Pathway

The biological activities of this compound are primarily mediated through the inhibition of the PIM1/ROCK2/STAT3 signaling pathway. PIM1 kinase, a key regulator of various cellular processes, is the direct target of NEO.

Molecular docking simulations have revealed that NEO binds to the PIM1 pocket, leading to its inhibition. The inhibition of PIM1 subsequently down-regulates the expression and activity of downstream proteins, including ROCK1, ROCK2, p-MYPT1, p-mTOR, and p-STAT3. This cascade of events ultimately leads to the observed anti-cancer and smooth muscle relaxant effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Assay | Endpoint | Value (µM) |

| MDA-MB-231 | MTT Assay | IC50 | 4.69 ± 0.38 |

Table 2: In Vivo Effects of this compound on Intraocular Pressure (IOP) in Rabbits

| Treatment Group | Maximum IOP Reduction (ΔIOP, mmHg) | Time to Maximum Effect (min) |

| NEO (0.3%) | 2.67 ± 0.58 | 60 |

| NEO (1.0%) | 4.33 ± 0.58 | 240 |

| SGI-1776 (1.0%) | 4.33 ± 0.58 | Not specified |

| Netarsudil (NET) (0.3%) | 5.67 ± 0.58 | Not specified |

Data presented as mean ± SD.

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound's biological activity.

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of NEO on the viability and proliferation of cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoprzewaquinone A: A Deep Dive into its Anti-Cancer Mechanism of Action

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Neoprzewaquinone A (NEO), a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research.[1][2] This technical whitepaper provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a focus on its anti-cancer properties. It consolidates key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways involved.

Core Mechanism: Targeting the PIM1/ROCK2/STAT3 Signaling Axis

Recent studies have elucidated that this compound exerts its anti-cancer effects primarily by selectively targeting and inhibiting PIM1 kinase at nanomolar concentrations.[1][2] This inhibition sets off a cascade of downstream effects, ultimately blocking the ROCK2/STAT3 signaling pathway. This pathway is crucial in various cellular processes implicated in cancer progression, including cell growth, migration, and epithelial-mesenchymal transition (EMT).[1] Molecular docking simulations have further revealed that NEO physically enters the PIM1 pocket, leading to multiple interaction effects that underpin its inhibitory action.

The inhibition of PIM1 by this compound leads to the downstream suppression of ROCK2, a protein kinase involved in cell motility. This relationship has been confirmed by observations that inhibiting PIM1 leads to a decrease in ROCK2 expression, suggesting ROCK2 is a downstream target in this pathway. The subsequent inactivation of STAT3, a key transcription factor in cancer progression, further contributes to the anti-tumor effects.

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines, with a notable potency observed in triple-negative breast cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |

| MCF-7 | Breast Cancer | > 40 |

| H460 | Lung Cancer | 13.91 ± 0.81 |

| A549 | Lung Cancer | 18.06 ± 1.12 |

| AGS | Gastric Cancer | 20.34 ± 1.56 |

| HEPG-2 | Liver Cancer | 21.09 ± 2.01 |

| ES-2 | Ovarian Cancer | 19.87 ± 1.23 |

| NCI-H929 | Myeloma | 11.54 ± 0.98 |

| SH-SY5Y | Neuroblastoma | 25.43 ± 2.11 |

| MCF-10A | Normal Breast Epithelial | > 40 |

| Data sourced from MTT assays assessing cell viability. |

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Table 2: Apoptosis Induction in MDA-MB-231 Cells

| Treatment | Concentration (μM) | Apoptotic Cells (%) |

| Control | 0 | 5.18 ± 1.64 |

| This compound | 20 | 19.62 ± 1.78 |

| SGI-1776 (PIM1 Inhibitor) | 5 | 25.88 ± 0.67 |

| Data obtained via flow cytometry analysis after 24 hours of exposure. |

Flow cytometry and Hoechst 33258 staining have confirmed that increasing concentrations of this compound lead to a gradual rise in the number of apoptotic cells. Furthermore, NEO treatment induces G0/G1 phase cell cycle arrest in a concentration-dependent manner. Western blot analyses have also indicated a decrease in the expression of key autophagy-related proteins such as ATG5, LC3B, and Beclin1.

Signaling Pathway and Experimental Workflow Visualizations

To clarify the complex interactions and experimental processes, the following diagrams are provided.

Caption: this compound inhibits PIM1, leading to the blockade of the ROCK2/STAT3 pathway.

Caption: Workflow for assessing the in vitro anti-cancer effects of this compound.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound is provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound for a designated period (e.g., 24 hours).

-

MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Cell Treatment: MDA-MB-231 cells were treated with this compound for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, total protein was extracted from the cells using lysis buffer.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred onto a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PIM1, ROCK2, STAT3, E-cadherin, Vimentin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Molecular Docking

-

Software and Preparation: Molecular docking simulations were performed using the GOLD program in Discovery Studio. The X-ray diffraction crystal structure of PIM1 (PDB ID: 1XWS) was obtained from the Protein Data Bank. Ligand molecules were prepared using the prepare ligands protocol.

-

Docking Simulation: The GOLD program, a genetic algorithm-based method, was used for the docking simulation with the CHARMm force field.

-

Visualization: The final molecular docking simulation figures were constructed using PyMOL.

Additional Therapeutic Potential: Smooth Muscle Relaxation

Beyond its anti-cancer properties, this compound has also been shown to promote smooth muscle relaxation by inhibiting the PIM1/ROCK2/STAT3 signaling pathway. This has been demonstrated through its ability to relax pre-contracted rat isolated thoracic aortic rings and reduce intraocular pressure (IOP) in rabbits, suggesting potential applications in cardiovascular diseases and glaucoma.

Table 3: Effect of this compound on Intraocular Pressure (IOP) in Rabbits

| Treatment | Concentration | Maximum IOP Reduction (ΔIOP in mmHg) | Time to Max Reduction (min) |

| This compound | 0.3% | 2.67 ± 0.58 | 60 |

| This compound | 1.0% | 4.33 ± 0.58 | 240 |

| SGI-1776 | 1.0% | 4.33 ± 0.58 | Not specified |

| Netarsudil (NET) | 0.3% | 5.67 ± 0.58 | Not specified |

| IOP measurements were performed in ocular normotensive NZW rabbits. |

Conclusion

This compound demonstrates significant potential as a multi-faceted therapeutic agent. Its primary mechanism of action in an oncological context involves the targeted inhibition of PIM1 kinase, leading to the disruption of the PIM1/ROCK2/STAT3 signaling pathway. This results in the suppression of cancer cell growth, migration, and EMT, alongside the induction of apoptosis and cell cycle arrest. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer therapeutic. Its concurrent activity in promoting smooth muscle relaxation further broadens its potential clinical applications. Continued investigation into this promising natural compound is warranted.

References

- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoprzewaquinone A: A Novel PIM1 Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derivative isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a potent and selective inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase.[1][2][3] PIM1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis, making it a significant target in cancer therapy.[4][5] Overexpression of PIM1 is associated with various solid tumors, including breast, prostate, and lung cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action as a PIM1 inhibitor, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound selectively inhibits PIM1 kinase activity at nanomolar concentrations. This inhibition disrupts the downstream signaling cascade, primarily the ROCK2/STAT3 pathway, which is implicated in cell migration and epithelial-mesenchymal transition (EMT). Molecular docking simulations have revealed that NEO binds to the ATP-binding pocket of PIM1, leading to the inhibition of its kinase activity. The subsequent downregulation of the PIM1/ROCK2/STAT3 signaling pathway leads to the suppression of cancer cell growth, migration, and invasion.

Quantitative Data Summary

The inhibitory and cytotoxic effects of this compound have been quantified across various assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro PIM1 Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

| This compound | PIM1 | 0.56 |

| This compound | ROCK2 | No significant inhibition |

Data sourced from Zhao et al. (2023).

Table 2: Cytotoxicity of this compound in MDA-MB-231 Cells

| Compound | Time Point | IC50 (µM) |

| This compound | 24 h | 11.14 ± 0.36 |

| This compound | 48 h | 7.11 ± 1.21 |

| This compound | 72 h | 4.69 ± 0.38 |

| SGI-1776 (PIM1 Inhibitor) | 24 h | 11.74 ± 0.45 |

| SGI-1776 (PIM1 Inhibitor) | 48 h | 8.03 ± 0.41 |

| SGI-1776 (PIM1 Inhibitor) | 72 h | 4.90 ± 0.21 |

Data sourced from Zhao et al. (2023).

Table 3: Cell Cycle Arrest in MDA-MB-231 Cells after 24h Treatment

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase |

| Control | - | 37.35 ± 4.74 | 42.20 ± 1.41 |

| This compound | 20 | 59.00 ± 5.23 | 30.20 ± 2.83 |

Data sourced from Zhao et al. (2023).

Table 4: Apoptosis Induction in MDA-MB-231 Cells after 24h Treatment

| Treatment | Concentration (µM) | % Apoptotic Cells |

| Control | - | 5.18 ± 1.64 |

| This compound | 20 | 19.62 ± 1.78 |

| SGI-1776 (PIM1 Inhibitor) | 5 | 25.88 ± 0.67 |

Data sourced from Zhao et al. (2023).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIM1 signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

Caption: PIM1 signaling pathway inhibited by this compound.

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

PIM1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PIM1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

Recombinant PIM1 enzyme

-

PIM1 substrate (e.g., a specific peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Add 1 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.

-

Add 2 µL of PIM1 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

MDA-MB-231 cells (or other cancer cell lines)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed 3 x 10³ cells per well in 100 µL of medium in a 96-well plate and culture until adherent.

-

Treat the cells with various concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 values.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins in the PIM1 signaling pathway.

-

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against PIM1, ROCK2, p-STAT3, BAD, mTOR, and β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat MDA-MB-231 cells with this compound for a specified time (e.g., 20 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on the cell cycle distribution.

-

Materials:

-

MDA-MB-231 cells

-

This compound

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Conclusion

This compound is a promising natural product with potent and selective PIM1 inhibitory activity. Its ability to disrupt the PIM1/ROCK2/STAT3 signaling pathway makes it a valuable lead compound for the development of novel anticancer therapies, particularly for triple-negative breast cancer. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other potential PIM1 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Neoprzewaquinone A: A Novel Inhibitor of the ROCK2/STAT3 Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, has emerged as a potent inhibitor of the PIM1 kinase, subsequently blocking the ROCK2/STAT3 signaling pathway.[1][2][3][4] This targeted action disrupts key cellular processes implicated in cancer progression, particularly in triple-negative breast cancer (TNBC).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on the ROCK2/STAT3 pathway and associated cellular functions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this promising natural compound.

Core Mechanism of Action

This compound selectively inhibits PIM1 kinase at nanomolar concentrations. This inhibition of PIM1, a serine/threonine kinase overexpressed in various cancers, leads to the downstream suppression of the ROCK2/STAT3 signaling pathway. The inhibition of this pathway has been shown to significantly impede the growth, migration, and epithelial-mesenchymal transition (EMT) of cancer cells. Molecular docking studies have revealed that NEO directly binds within the ATP-binding pocket of PIM1.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data

The inhibitory effects of this compound have been quantified through various in vitro assays.

Table 1: In Vitro Cytotoxicity of this compound (NEO) and SGI-1776

| Cell Line | Compound | IC50 (µM) at 72h |

| MDA-MB-231 (TNBC) | NEO | 4.69 ± 0.38 |

| MDA-MB-231 | SGI-1776 | 4.90 ± 0.21 |

| MCF-7 | NEO | > 10 |

| H460 | NEO | > 10 |

| A549 | NEO | > 10 |

| AGS | NEO | > 10 |

| HEPG-2 | NEO | > 10 |

| ES-2 | NEO | > 10 |

| NCI-H929 | NEO | > 10 |

| SH-SY5Y | NEO | > 10 |

| MCF-10A | NEO | > 10 |

| Data sourced from |

Table 2: Time-Dependent Cytotoxicity of this compound (NEO) on MDA-MB-231 Cells

| Time (h) | IC50 (µM) |

| 24 | 11.14 ± 0.36 |

| 48 | 7.11 ± 1.21 |

| 72 | 4.69 ± 0.38 |

| Data sourced from |

Table 3: Kinase Inhibition Profile of this compound (NEO)

| Kinase | IC50 (µM) |

| PIM1 | 0.56 |

| ROCK2 | No significant inhibition |

| Data sourced from |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [mdpi.com]

- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoprzewaquinone A: A Technical Whitepaper on its Smooth Muscle Relaxation Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza (Danshen), has demonstrated significant smooth muscle relaxation properties. This document provides an in-depth technical guide on the mechanism of action, quantitative efficacy, and experimental protocols related to the vasorelaxant effects of NEO. The primary mechanism involves the inhibition of the PIM1 kinase, leading to the downstream blockade of the ROCK2/STAT3 signaling pathway, a critical regulator of smooth muscle contraction. This whitepaper consolidates the available data, presents it in a structured format for comparative analysis, details the methodologies for key experiments, and visualizes the involved signaling pathways.

Introduction